molecular formula C8H14FNO3 B2443168 Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate CAS No. 2503208-20-4

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate

Cat. No.: B2443168
CAS No.: 2503208-20-4
M. Wt: 191.202
InChI Key: OEAWDMLKYQLSTC-UHFFFAOYSA-N
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Description

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate (CAS 2503208-20-4) is a valuable Boc-protected amine building block for organic synthesis and medicinal chemistry research. This compound features a reactive 3-fluoro-2-oxopropyl (fluoro-ketone) moiety, making it a versatile synthon for the introduction of fluorinated groups into target molecules. The tert-butyloxycarbonyl (Boc) protecting group is stable to a wide range of reaction conditions but can be cleanly removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to liberate the free amine . The presence of the fluorine atom and carbonyl group allows this molecule to be used in the development of potent, selective enzyme inhibitors and in structure-guided drug design, as seen in related compounds targeting enzymes like histone lysine methyltransferases . Furthermore, its structure suggests potential application in the synthesis of prodrugs, where similar carbamate structures have been esterified to improve cellular uptake and efficacy of investigational therapeutics . This product is intended for research applications as a key intermediate in the synthesis of more complex fluorinated compounds, including potential pharmaceuticals and agrochemicals. For laboratory use only. Not for drug, household, or other personal use. Store in a cool, dry place.

Properties

IUPAC Name

tert-butyl N-(3-fluoro-2-oxopropyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14FNO3/c1-8(2,3)13-7(12)10-5-6(11)4-9/h4-5H2,1-3H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEAWDMLKYQLSTC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC(=O)CF
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14FNO3
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate typically involves the reaction of tert-butyl carbamate with 3-fluoro-2-oxopropyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques such as column chromatography to obtain the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce alcohols or amines, and substitution reactions can result in various substituted carbamates .

Scientific Research Applications

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of tert-butyl N-(3-fluoro-2-oxopropyl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes, thereby affecting biochemical pathways and cellular processes. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl N-(2-oxopropyl)carbamate
  • Tert-butyl N-(3-chloro-2-oxopropyl)carbamate
  • Tert-butyl N-(3-bromo-2-oxopropyl)carbamate

Uniqueness

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is unique due to the presence of the fluoro group, which imparts distinct chemical properties such as increased stability and reactivity compared to its chloro and bromo analogs. This makes it particularly valuable in specific research and industrial applications .

Biological Activity

Tert-butyl N-(3-fluoro-2-oxopropyl)carbamate is a compound that has garnered interest due to its potential biological activities, particularly as an enzyme inhibitor and its applications in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by the presence of a tert-butyl group, a carbamate functional group, and a fluorinated propyl moiety. The structure can be represented as follows:

C8H16FNO3\text{C}_8\text{H}_{16}\text{FNO}_3

This compound's unique structure allows it to interact with various biological targets, making it a subject of interest in drug development.

The biological activity of this compound primarily involves its interaction with specific enzymes. The mechanism of action typically includes:

  • Enzyme Inhibition : The compound binds to the active site of enzymes, inhibiting their activity. This inhibition can disrupt metabolic pathways and influence various physiological processes.
  • Molecular Targeting : The fluorine atom in the structure may enhance binding affinity to certain enzyme targets, potentially increasing the compound's efficacy as an inhibitor.

Biological Activity Overview

Research has indicated that this compound exhibits several biological activities:

  • Antiproliferative Effects : Studies have shown that derivatives of carbamate compounds can inhibit cancer cell proliferation. For instance, similar compounds have demonstrated IC50 values in the low micromolar range against various cancer cell lines, indicating potential for anticancer applications .
  • Enzyme Inhibition : The compound has been investigated for its ability to inhibit specific enzymes involved in disease processes. For example, it may target enzymes related to cancer metabolism or inflammatory pathways .
  • Therapeutic Applications : Ongoing research is exploring the pharmacological properties of this compound, particularly its potential in treating conditions such as cancer or metabolic disorders.

Study 1: Antiproliferative Activity

A study evaluating the antiproliferative effects of carbamate derivatives found that certain structural modifications led to significant activity against MDA-MB-231 and MCF-7 breast cancer cell lines. The most potent derivative exhibited an IC50 value of 1.62 μM against MCF-7 cells, highlighting the potential of this compound analogs in cancer therapy .

Study 2: Enzyme Interaction

In another research effort, the interaction of this compound with specific enzymes was analyzed using molecular docking studies. These studies revealed favorable binding affinities with target enzymes involved in metabolic regulation, suggesting its role as a potential therapeutic agent .

Comparative Analysis with Related Compounds

To better understand the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound NameIC50 (μM)Target EnzymeNotes
This compound1.62MDA-MB-231 (breast cancer)High antiproliferative activity
Tert-butyl (2-chloroethyl)(methyl)carbamate5.99VariousModerate activity
Tert-butyl (3-hydroxypropyl)carbamate3.08MCF-7 (breast cancer)Significant inhibition

Q & A

Q. Characterization :

  • NMR : ¹⁹F NMR confirms fluorine incorporation (δ ~ -120 ppm for CF₃ groups) .
  • HPLC : Reverse-phase C18 columns (acetonitrile/water) assess purity (>95%) .
  • Mass Spectrometry : ESI-MS verifies molecular ion peaks (e.g., [M+H]⁺ at m/z 250.3) .

Advanced: How to resolve contradictions in reaction yields under varying conditions?

Methodological Answer:
Contradictions often arise from competing reaction pathways. Systematic approaches include:

  • Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., temperature vs. solvent polarity) .
  • Kinetic Profiling : Monitor reaction progress via TLC or in-situ IR to identify intermediate bottlenecks .
  • Side Product Analysis : LC-MS/MS identifies byproducts (e.g., hydrolyzed carbamates), guiding solvent or catalyst optimization .

Q. Example Workflow :

Vary pH (6–8) and temperature (0–25°C) in a 2² factorial design.

Analyze yield and purity via HPLC.

Isolate major byproducts for structural elucidation .

Advanced: What computational methods predict the compound’s biological activity?

Methodological Answer:

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target enzymes (e.g., proteases). The fluorinated moiety may enhance binding via halogen bonding .
  • MD Simulations : GROMACS simulations (50 ns) assess stability of ligand-protein complexes in aqueous environments .
  • QSAR Models : Train models on carbamate derivatives to predict logP, solubility, and toxicity .

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